molecular formula C6H11NO4 B189965 (S)-2-((Ethoxycarbonyl)amino)propanoic acid CAS No. 16639-86-4

(S)-2-((Ethoxycarbonyl)amino)propanoic acid

Cat. No.: B189965
CAS No.: 16639-86-4
M. Wt: 161.16 g/mol
InChI Key: JYQWKPMPTMJFCY-BYPYZUCNSA-N
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Description

(S)-2-((Ethoxycarbonyl)amino)propanoic acid is a chiral amino acid derivative. It is an important compound in organic chemistry due to its role as a building block in the synthesis of various peptides and pharmaceuticals. The compound’s structure includes an ethoxycarbonyl group attached to the amino group of the propanoic acid, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((Ethoxycarbonyl)amino)propanoic acid can be achieved through several methods. One common approach is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an α-aminonitrile, followed by hydrolysis to yield the amino acid . Another method is the Arndt-Eistert synthesis, which involves the homologation of carboxylic acids using diazomethane and subsequent Wolff rearrangement .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The processes are designed to maximize yield and purity while minimizing the use of hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((Ethoxycarbonyl)amino)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, typically involving controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, alcohols, and substituted amino acids.

Scientific Research Applications

(S)-2-((Ethoxycarbonyl)amino)propanoic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-((Ethoxycarbonyl)amino)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The ethoxycarbonyl group can enhance the compound’s binding affinity to these targets, thereby modulating their activity. The pathways involved often include enzymatic catalysis and receptor-mediated signaling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-2-((Ethoxycarbonyl)amino)propanoic acid include other amino acid derivatives like (S)-2-((tert-Butoxycarbonyl)amino)propanoic acid and (S)-2-((Methoxycarbonyl)amino)propanoic acid .

Uniqueness

What sets this compound apart is its specific ethoxycarbonyl group, which imparts unique chemical properties and reactivity. This makes it particularly useful in certain synthetic applications where other derivatives may not be as effective.

Properties

IUPAC Name

(2S)-2-(ethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-3-11-6(10)7-4(2)5(8)9/h4H,3H2,1-2H3,(H,7,10)(H,8,9)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQWKPMPTMJFCY-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N[C@@H](C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70441663
Record name N-(Ethoxycarbonyl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16639-86-4
Record name N-(Ethoxycarbonyl)alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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